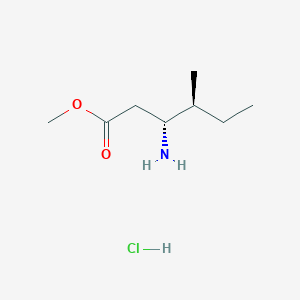
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine, also known as FMA, is a chemical compound that belongs to the class of phenethylamines. FMA is a relatively new psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts by inhibiting the reuptake of serotonin and dopamine, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to an increase in the activation of postsynaptic receptors, which results in the modulation of various physiological and behavioral processes.
Biochemical And Physiological Effects
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has been shown to have several biochemical and physiological effects, including increased serotonin and dopamine levels in the brain, increased neuronal activity, and modulation of various neurotransmitter systems. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine in lab experiments include its selectivity for serotonin and dopamine reuptake inhibition, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine in lab experiments include its limited availability, the need for specialized equipment for its synthesis, and the lack of information on its long-term effects.
Future Directions
For research on (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine include the investigation of its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, the characterization of its long-term effects, and the development of more efficient synthesis methods. Additionally, the development of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine analogs and the investigation of their pharmacological properties could provide valuable insights into the mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine and its potential therapeutic applications.
Conclusion:
In conclusion, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a promising psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts as a selective serotonin reuptake inhibitor and a dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various psychiatric and neurological disorders. Further research is needed to fully understand the pharmacological properties of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine and its potential therapeutic applications.
Synthesis Methods
The synthesis method of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methyl-1-propanamine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXBFUQDCBANEE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433734.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2433735.png)

![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)



![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)
![2-chloro-N-{[3-fluoro-4-(piperazin-1-yl)phenyl]methyl}pyridine-3-carboxamide hydrochloride](/img/structure/B2433748.png)
